molecular formula C16H15N3O4S B2989830 N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953227-27-5

N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2989830
CAS No.: 953227-27-5
M. Wt: 345.37
InChI Key: XQDJBUJCOJLZHZ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a benzo[d][1,3]dioxole (benzodioxole) moiety via an acetamide linker. The thiazolo[3,2-a]pyrimidine scaffold is a bicyclic system known for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-4-15(21)19-11(7-24-16(19)17-9)6-14(20)18-10-2-3-12-13(5-10)23-8-22-12/h2-5,11H,6-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDJBUJCOJLZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C24H23N3O4S2C_{24}H_{23}N_{3}O_{4}S^{2}. Its structure includes a benzodioxole moiety and a thiazolopyrimidine derivative, which are known for various biological activities.

Biological Activity Overview

The biological activity of N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has been investigated in several studies. Key activities include:

  • Antimicrobial Activity :
    • The compound has demonstrated significant antibacterial properties against various pathogens. For instance, derivatives featuring similar structural motifs have shown enhanced activity compared to standard antibiotics like ampicillin and streptomycin. Minimum inhibitory concentration (MIC) values were reported in the range of 0.00330.0033 to 0.046μg/mL0.046\mu g/mL for related compounds against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects :
    • In vitro studies have indicated that compounds with similar structures inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In particular, some derivatives exhibited COX-2 selectivity with inhibition percentages ranging from 90%90\% to 99%99\%, indicating strong anti-inflammatory potential .
  • Anticancer Properties :
    • The thiazolo[3,2-a]pyrimidine framework has been associated with chemopreventive effects. Research suggests that compounds within this class can induce apoptosis in cancer cell lines and inhibit tumor growth through various pathways .

The mechanisms underlying the biological activities of N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide are complex and multifaceted:

  • Enzyme Inhibition :
    • The compound acts as an inhibitor of COX enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins .
  • Interaction with Cellular Targets :
    • It may interact with various cellular receptors and enzymes involved in signal transduction pathways that regulate inflammation and cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of a series of thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain modifications to the thiazole ring significantly enhanced antimicrobial potency .
  • Anti-inflammatory Activity Assessment :
    • In a controlled trial comparing various COX inhibitors, compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exhibited superior anti-inflammatory effects compared to traditional NSAIDs such as diclofenac .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC values: 0.0033 - 0.046 μg/mL
Anti-inflammatoryCOX inhibition: 90% - 99%
AnticancerInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The compound shares structural homology with several synthesized derivatives in the evidence:

Compound Name / ID Core Structure Key Substituents Molecular Formula Reference
Target Compound Thiazolo[3,2-a]pyrimidine 7-methyl-5-oxo, N-(benzodioxol-5-yl)acetamide C₁₇H₁₅N₃O₅S (estimated) -
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (9e) Thiazolo[3,2-a]pyrimidine 2-chlorophenyl, 7-methyl, ethyl carboxylate, morpholinomethyl C₂₀H₂₁ClN₂O₄S
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 2,4,6-trimethylbenzylidene, 5-methylfuran-2-yl, cyano C₂₀H₁₆N₄O₃S
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolo-pyrimidine Phenyl, sulfanyl acetamide C₂₀H₁₈N₆OS₂

Key Observations :

  • The target compound’s acetamide-benzodioxole side chain distinguishes it from analogs with ester (e.g., 9e ), cyano (11a ), or sulfanyl (10a ) groups.
  • Substituents on the thiazolo[3,2-a]pyrimidine core (e.g., 7-methyl-5-oxo) are conserved in many derivatives, suggesting a common pharmacophore for bioactivity.

Comparison :

  • Yields for similar reactions (68–74%) are consistent across studies, indicating reliable protocols for thiazolo[3,2-a]pyrimidine functionalization .
  • The target compound’s benzodioxole incorporation may require milder conditions than the high-temperature reflux used for 11a .
Physical and Spectral Properties
Property Target Compound (Estimated) Compound 11a Compound 9e
Melting Point Not reported 243–246°C Not reported
IR Peaks ~3300 (NH), ~1700 (C=O) 3436, 3173 (NH), 2219 (CN) 1719 (C=O)
Molecular Weight ~373 g/mol 386 g/mol ~420 g/mol
Solubility Likely polar aprotic solvents DMSO-soluble DMF/water crystallized

Key Observations :

  • The cyano group in 11a contributes to higher molecular weight and distinct IR peaks (~2220 cm⁻¹) .
  • The acetamide group in the target compound may enhance solubility in polar solvents compared to ester derivatives like 9e.

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